molecular formula C9H17NO B6331967 n,n-Dipropylprop-2-enamide CAS No. 68404-19-3

n,n-Dipropylprop-2-enamide

Cat. No.: B6331967
CAS No.: 68404-19-3
M. Wt: 155.24 g/mol
InChI Key: RKSYJNCKPUDQET-UHFFFAOYSA-N
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Description

N,N-Dipropylprop-2-enamide: is an organic compound with the molecular formula C9H17NO . It is also known by its alternative name, N,N-di-n-propylacrylamide . This compound is characterized by its unique structure, which includes a prop-2-enamide backbone with two propyl groups attached to the nitrogen atom. It has a molecular weight of 155.237 g/mol and a boiling point of 257°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylprop-2-enamide can be synthesized through the reaction of prop-2-enamide with propylamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at a temperature of around 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dipropylprop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N,N-dipropylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N-Dipropylprop-2-enamide can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific propyl group substitutions, which confer distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in research and industry .

Properties

IUPAC Name

N,N-dipropylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-7-10(8-5-2)9(11)6-3/h6H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYJNCKPUDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295655
Record name n,n-dipropylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68404-19-3
Record name NSC103706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dipropylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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